molecular formula C17H13FN2OS B3014024 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 310452-24-5

4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B3014024
CAS No.: 310452-24-5
M. Wt: 312.36
InChI Key: AAPZVQNWXHSHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic small molecule belonging to the class of N-(thiazol-2-yl)-benzamide analogs. This chemical class has emerged as a valuable scaffold in medicinal chemistry and early-stage pharmacological research, particularly in the study of pentameric ligand-gated ion channels (pLGICs) . While specific analytical data for this compound is limited in the public domain, structurally similar molecules have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research on these analogs suggests they function as negative allosteric modulators (NAMs) , potentially targeting the transmembrane and/or intracellular domains of the receptor to exert state-dependent, non-competitive inhibition of channel signaling . This makes them useful pharmacological tools for probing the poorly understood physiological functions of ZAC. Beyond ion channel research, the 1,3-thiazole core is a privileged structure in drug discovery, known for conferring a wide range of biological activities . The specific substitution pattern on the thiazole ring, including methyl and phenyl groups at the 4- and 5-positions, is a common feature in compounds designed for various bioactivity studies. Researchers may investigate this compound for its potential in other areas, given the established profile of fluorobenzamide-based derivatives in anti-inflammatory and analgesic research, though such applications remain speculative for this specific molecule . Please Note: This product is sold on an as-is basis for Research Use Only , and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming product identity and/or purity. All sales are final.

Properties

IUPAC Name

4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c1-11-15(12-5-3-2-4-6-12)19-17(22-11)20-16(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPZVQNWXHSHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 2-aminothiazole.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced by reacting the 2-aminothiazole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the fluorinated thiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the fluorine atom and the phenyl groups enhances its lipophilicity and bioactivity. Its molecular formula is C16H15FN2OSC_{16}H_{15}FN_2OS with a molecular weight of approximately 369.4 g/mol .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activities against various pathogens. For instance, compounds similar to 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide have shown effectiveness against bacteria such as E. coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger. The structure–activity relationship (SAR) studies suggest that modifications in the thiazole moiety can enhance antimicrobial potency.

Anticancer Potential

Thiazole derivatives are also being investigated for their anticancer properties. In particular, compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. For example, thiazole-based compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell division and cancer progression .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of thiazole derivatives. By modulating inflammatory pathways, these compounds may offer therapeutic benefits for conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives in various applications:

StudyApplicationFindings
AntimicrobialCompounds exhibited MIC values against Candida albicans ranging from 3.92 to 4.01 mM
AnticancerIdentified as potent inhibitors of CDK4 and CDK6 in cancer cell lines
Synthesis TechniquesDetailed synthetic routes for producing thiazole-based compounds

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

The benzamide ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:

4-tert-Butyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
  • Substituents : 4-tert-butyl (benzamide), 5-methyl-4-phenyl (thiazole).
  • This modification could alter binding kinetics in hydrophobic pockets .
4-Bromo-N-(5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl)benzamide
  • Substituents : 4-bromo (benzamide), 5-(4-nitrophenyl)-4-phenyl (thiazole).
  • Impact : Bromine’s electronegativity and nitro’s electron-withdrawing effects may enhance electrophilic interactions. The nitro group could improve binding to nitroreductases or redox-active targets .
4-Fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
  • Substituents : 4-fluoro (benzamide), 5-nitro (thiazole).

Modifications on the Thiazole Ring

The thiazole ring’s substitution pattern dictates steric and electronic interactions:

N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
  • Substituents: 2-phenoxy (benzamide), 4-(4-methylphenyl) (thiazole).
  • Biological Activity: Exhibited 129.23% activity in plant growth modulation, indicating that phenoxy groups may enhance interactions with growth-related enzymes .
4-Fluoro-N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Benzamide
  • Substituents : 4-fluoro (benzamide), 4-(4-methoxyphenyl) (thiazole).
  • Impact : Methoxy groups improve solubility via hydrogen bonding but may reduce membrane penetration. This compound’s activity is unspecified but structurally resembles herbicides or kinase inhibitors .

Complex Heterocyclic Derivatives

Satoh et al. (2009) Compound: mGluR1 Antagonist
  • Structure: 4-Fluoro-N-[4-(6-isopropylaminopyrimidin-4-yl)-1,3-thiazol-2-yl]-N-methylbenzamide.
  • Key Features : Pyrimidine substitution and N-methylation enhance receptor affinity and oral bioavailability. Demonstrated potent antagonism of mGluR1, highlighting the importance of heterocyclic extensions for CNS targets .

Comparative Data Table

Compound Name Benzamide Substituent Thiazole Substituents Key Properties/Biological Activity Reference
Target Compound 4-Fluoro 5-Methyl, 4-phenyl Structural scaffold for drug design
4-tert-Butyl analog 4-tert-Butyl 5-Methyl, 4-phenyl Enhanced lipophilicity
4-Bromo analog (CAS 352563-23-6) 4-Bromo 5-(4-Nitrophenyl), 4-phenyl Electrophilic reactivity
4-Fluoro-N-(5-nitro-thiazol-2-yl)benzamide 4-Fluoro 5-Nitro CHIKV nsP2 protease inhibition
N-[4-(4-Methylphenyl)-thiazol-2-yl]-... 2-Phenoxy 4-(4-Methylphenyl) Plant growth modulation (129.23%)
Satoh et al. (2009) mGluR1 antagonist 4-Fluoro, N-Methyl 4-Pyrimidine derivative Oral activity, CNS targeting

Biological Activity

The compound 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula: C18H16FN3OS
  • Molecular Weight: 369.4 g/mol

Structural Characteristics

The compound features a fluorine atom at the para position of the benzamide moiety, which is linked to a thiazole ring substituted with a methyl and phenyl group. The presence of the fluorine atom is significant as it can influence the compound's biological activity by altering its lipophilicity and electronic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising activity against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 µg/mL
Pseudomonas aeruginosa200 µg/mL
Candida albicans200 µg/mL

These results indicate that while the compound exhibits antimicrobial properties, its efficacy may vary across different pathogens, suggesting a need for further optimization and testing against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. In particular, electron-donating groups at specific positions on the thiazole ring have been associated with increased antibacterial and antifungal activities. For instance, compounds with para-substituted phenyl groups demonstrated enhanced efficacy compared to their unsubstituted counterparts .

Case Studies

  • Study on Thiazole Derivatives : A study focused on the synthesis of various thiazole-based compounds found that modifications at the 5-position of the thiazole ring significantly impacted antimicrobial activity. Compounds similar to this compound were tested, revealing that fluorinated derivatives exhibited superior activity against Gram-positive bacteria .
  • Antifungal Activity Evaluation : Another investigation assessed the antifungal properties of thiazole derivatives against Candida species. The study concluded that compounds with specific substituents at the benzamide position could inhibit fungal growth effectively, although further research is necessary to understand the mechanisms involved .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Ring : Utilizing a condensation reaction between appropriate thioketones and amines.
  • Benzamide Formation : The introduction of a benzoyl chloride or an equivalent acylating agent to form the final amide linkage.
  • Fluorination : Incorporating fluorine into the aromatic ring can be achieved through electrophilic aromatic substitution methods.

Synthetic Route Overview

StepReagents/Conditions
Thiazole FormationThioketone + Amine + Acid Catalyst
Benzamide FormationBenzoyl Chloride + Base
FluorinationFluorinating Agent (e.g., Selectfluor)

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, and how can reaction parameters be optimized?

The synthesis typically involves coupling 4-fluorobenzoyl chloride with 5-methyl-4-phenyl-1,3-thiazol-2-amine via amide bond formation. Pyridine is often used as both solvent and catalyst to neutralize HCl generated during the reaction . Optimization strategies include:

  • Temperature control : Stirring at room temperature or mild heating (e.g., 40–60°C) to avoid side reactions.
  • Purification : Recrystallization from methanol/water mixtures or column chromatography to isolate the product .
  • Validation : Elemental analysis (C, H, N) and spectroscopic techniques (IR, NMR) confirm purity and structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

Core techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (e.g., δ 7.8–8.1 ppm for benzamide protons) and carbons (e.g., δ 165–170 ppm for the amide carbonyl) .
  • IR spectroscopy : Identify the amide C=O stretch (~1650 cm⁻¹) and thiazole ring vibrations (~690 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Melting point analysis : Compare observed values (e.g., 210–212°C) with literature data to assess purity .

Advanced Questions

Q. How can molecular docking studies predict the biological target interactions of this compound, and what validation methods are recommended?

Docking workflow :

  • Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., pyruvate:ferredoxin oxidoreductase [PFOR], targeted by related benzamides ).
  • Set grid parameters around catalytic residues (e.g., His/Asp clusters) and apply Lamarckian genetic algorithms for conformational sampling . Validation :
  • Correlate docking scores (ΔG values) with in vitro enzyme inhibition assays.
  • Perform mutagenesis studies to confirm critical hydrogen bonds (e.g., N–H⋯N interactions observed in crystallized thiazole derivatives ).

Q. What strategies resolve discrepancies between computational predictions and experimental biological activity data for thiazole-based compounds?

Contradictions may arise from assay conditions or compound stability. Researchers should:

  • Verify compound integrity post-assay using LC-MS to detect degradation .
  • Compare dose-response curves across multiple replicates and cell lines .
  • Employ orthogonal assays : For example, combine enzymatic inhibition (e.g., PFOR activity ) with cellular viability assays (e.g., MTT) to confirm target specificity .
  • Cross-reference structural data : Analyze hydrogen-bonding patterns from X-ray crystallography (e.g., centrosymmetrical dimers in thiazole derivatives ) to refine docking models.

Q. How do substituents like the 4-fluoro group and thiazole modifications influence pharmacokinetic properties?

  • 4-Fluoro group : Enhances lipophilicity (logP ↑) and metabolic stability by reducing cytochrome P450 oxidation .
  • Thiazole substitutions :
  • 5-Methyl group : Increases steric bulk, potentially improving target selectivity .
  • 4-Phenyl group : Facilitates π-π stacking with aromatic residues in enzyme active sites, as seen in antibacterial thiazole derivatives .
    • Methodological validation :
  • Measure logP via reversed-phase HPLC.
  • Assess plasma protein binding using equilibrium dialysis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the antibacterial efficacy of structurally similar thiazole benzamides?

Discrepancies may stem from differences in bacterial strains or assay protocols. Recommended steps:

  • Standardize testing conditions : Use CLSI/MIC guidelines for consistency .
  • Compare substituent effects : For example, 4-fluorophenyl vs. 4-bromophenyl analogs show varying antibacterial potency due to electronegativity and steric effects .
  • Leverage crystallographic data : Resolve ambiguities by analyzing binding modes (e.g., thiazole ring orientation in PFOR inhibitors ).

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Validation

TechniqueObserved DataReference
¹H NMRδ 7.85 (d, J=8.4 Hz, 2H, Ar-H)
¹³C NMRδ 167.5 (C=O)
IR1650 cm⁻¹ (amide C=O)
Melting Point210–212°C

Q. Table 2: Crystallographic Parameters for Related Thiazole Derivatives

ParameterValue (Orthorhombic P212121)Reference
Unit cell (a, b, c)6.017, 15.312, 18.149 Å
Hydrogen bondsN1–H1⋯N2 (2.89 Å)
Space groupP212121

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.